N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a morpholine ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Introduction of the Nitro Group: Nitration of the aromatic ring can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzamide Group: The final step involves the formation of the benzamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues . The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with a benzoxazole ring, used in various applications including pharmaceuticals and optical brighteners.
Benzimidazole: Similar to benzoxazole but with a nitrogen atom replacing the oxygen, used in antifungal and antiparasitic drugs.
Benzothiazole: Contains a sulfur atom instead of oxygen, used in rubber accelerators and corrosion inhibitors.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity . This makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H20N4O5 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C24H20N4O5/c29-23(19-15-18(28(30)31)8-9-21(19)27-10-12-32-13-11-27)25-17-5-3-4-16(14-17)24-26-20-6-1-2-7-22(20)33-24/h1-9,14-15H,10-13H2,(H,25,29) |
InChI Key |
ZLDKLCCBDVNFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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